molecular formula C20H16BrNO4 B12116977 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No.: B12116977
M. Wt: 414.2 g/mol
InChI Key: PIFIDDONOCPADB-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, methoxy, and tetrahydroisoquinoline groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Bromination: Introduction of the bromine atom at the 6th position of the chromen-2-one ring.

    Methoxylation: Introduction of the methoxy group at the 8th position.

    Formation of the Tetrahydroisoquinoline Moiety: Synthesis of the tetrahydroisoquinoline-2-carbonyl group.

    Coupling Reaction: Coupling of the tetrahydroisoquinoline-2-carbonyl group with the brominated and methoxylated chromen-2-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions may target the carbonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy or alkyl derivative.

Scientific Research Applications

6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or neuroprotective effects.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one would depend on its specific biological target. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2H-chromen-2-one: A simpler analog without the methoxy and tetrahydroisoquinoline groups.

    8-methoxy-2H-chromen-2-one: Lacks the bromine and tetrahydroisoquinoline groups.

    3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one: Missing the bromine and methoxy groups.

Uniqueness

The uniqueness of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one lies in the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

6-bromo-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-8-methoxychromen-2-one

InChI

InChI=1S/C20H16BrNO4/c1-25-17-10-15(21)8-14-9-16(20(24)26-18(14)17)19(23)22-7-6-12-4-2-3-5-13(12)11-22/h2-5,8-10H,6-7,11H2,1H3

InChI Key

PIFIDDONOCPADB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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